molecular formula C17H18O4 B14730565 2,3-Bis(4-methoxyphenyl)propanoic acid CAS No. 6275-27-0

2,3-Bis(4-methoxyphenyl)propanoic acid

Cat. No.: B14730565
CAS No.: 6275-27-0
M. Wt: 286.32 g/mol
InChI Key: JPBRCFVCHHIZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(4-methoxyphenyl)propanoic acid is a substituted propanoic acid derivative featuring two 4-methoxyphenyl groups attached to the second and third carbon atoms of the propanoic acid backbone. The 4-methoxyphenyl substituents likely enhance aromatic interactions and influence solubility, acidity, and biological activity compared to simpler propanoic acid derivatives .

Properties

CAS No.

6275-27-0

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

2,3-bis(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C17H18O4/c1-20-14-7-3-12(4-8-14)11-16(17(18)19)13-5-9-15(21-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,18,19)

InChI Key

JPBRCFVCHHIZRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent reduction . Another method includes the reaction of 4-methoxyphenylacetic acid with appropriate reagents to introduce the second 4-methoxyphenyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, reduction, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The placement of methoxy or aryl groups significantly alters physicochemical properties. For example, 2-Methoxy-3-(4-methoxyphenyl)propanoic acid (pKa ~3.54) is more acidic than unsubstituted propanoic acid (pKa ~4.88), likely due to electron-withdrawing effects .
  • Bioactivity: Compounds like 3-(4-hydroxy-3-methoxyphenyl)-propanoic acid () exhibit inhibitory activity against Mycobacterium smegmatis (MIC₅₀: 33.3–58.5 μg/mL), suggesting that methoxy-phenylpropanoic acids may target bacterial enzymes or membranes .

Physicochemical Properties

  • Solubility: Methoxy and aryl groups generally reduce water solubility. For instance, 3-(2-Methoxyphenyl)propanoic acid () has a melting point of 85–89°C, indicating moderate polarity .
  • Acidity : Substituents like fluorine (e.g., in ) or electron-withdrawing groups lower pKa values, enhancing deprotonation under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.